molecular formula C21H25N5O6 B1675047 Lometrexol CAS No. 106400-81-1

Lometrexol

货号: B1675047
CAS 编号: 106400-81-1
分子量: 443.5 g/mol
InChI 键: ZUQBAQVRAURMCL-DOMZBBRYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

洛美曲索是通过一系列涉及修饰叶酸的化学反应合成的。 合成路线通常包括以下步骤 :

    起始原料: 合成以叶酸或叶酸衍生物为起始原料。

    化学修饰: 采用各种化学反应,包括还原、烷基化和甲酰化,来修饰叶酸结构。

    最终产物: 最终产物洛美曲索是通过纯化和结晶过程得到的。

洛美曲索的工业生产方法涉及使用类似的化学反应进行大规模合成,但经过优化以获得更高的收率和纯度。 温度、压力和溶剂选择等反应条件受到严格控制,以确保一致性和质量 .

化学反应分析

洛美曲索经历了几种类型的化学反应,包括:

    氧化: 洛美曲索在特定条件下可以被氧化,导致形成各种氧化产物。

    还原: 还原反应可以修饰洛美曲索的结构,可能改变其生物活性。

    取代: 洛美曲索可以发生取代反应,其中特定的官能团被其他官能团取代。

这些反应中常用的试剂和条件包括强氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

洛美曲索具有广泛的科学研究应用,包括:

作用机制

洛美曲索通过抑制甘氨酰胺核苷酸甲酰转移酶 (GARFT) 发挥作用,该酶参与从头合成嘌呤 。 通过抑制 GARFT,洛美曲索破坏嘌呤核苷酸的产生,这些核苷酸对于 DNA 和 RNA 合成至关重要。 这种破坏导致抑制细胞增殖并诱导快速分裂的癌细胞凋亡 .

相似化合物的比较

洛美曲索属于一类称为叶酸类似物或抗叶酸的化合物。 类似的化合物包括:

    甲氨蝶呤: 抑制二氢叶酸还原酶,用于治疗癌症和自身免疫性疾病。

    培美曲塞: 抑制参与叶酸代谢的多种酶,用于治疗非小细胞肺癌和间皮瘤。

    帕拉曲沙: 靶向二氢叶酸还原酶,用于治疗外周 T 细胞淋巴瘤。

    雷替曲塞: 抑制胸苷酸合成酶,用于治疗结直肠癌.

洛美曲索在特异性抑制甘氨酰胺核苷酸甲酰转移酶方面是独一无二的,这使其成为研究嘌呤生物合成的宝贵工具,并成为某些癌症的潜在治疗剂 .

生物活性

Lometrexol, chemically known as (6R)-5,10-dideazatetrahydrofolate, is an antifolate compound that acts primarily by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to significant antitumor activity, particularly in cancers resistant to traditional antifolate treatments like methotrexate. However, the clinical application of this compound has been limited due to its associated toxicities.

This compound's mechanism involves the inhibition of GARFT, which is pivotal for the synthesis of purine nucleotides necessary for DNA and RNA synthesis. The compound is polyglutamated within cells, which enhances its retention and potency against rapidly dividing tumor cells. This property allows this compound to exert a cytotoxic effect on cancer cells while potentially sparing normal tissues when used judiciously with folic acid supplementation.

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by a three-compartment model. Key pharmacokinetic parameters observed in clinical studies include:

ParameterValue
Mean Clearance1.6 ± 0.6 L/h/m²
Volume of Distribution8.9 ± 4.1 L/m²
Mean Half-Lives0.23 ± 0.1 h (initial)
2.9 ± 1.4 h (intermediate)
25.0 ± 48.7 h (terminal)

These parameters indicate that this compound is retained in tissues longer than in plasma, suggesting that tissue concentrations may be more indicative of cumulative toxicity than plasma levels alone .

Clinical Studies and Toxicity

Clinical trials have highlighted significant toxicities associated with this compound, including thrombocytopenia, mucositis, and gastrointestinal disturbances. A Phase I study demonstrated that pre-treatment with folic acid could mitigate some of these toxic effects while maintaining therapeutic efficacy against tumors . The following table summarizes key findings from clinical studies:

Study FocusFindings
Phase I Clinical TrialDoses escalated up to 30 mg/m²; significant toxicity observed at higher doses .
Efficacy in TumorsEffective against certain tumors refractory to methotrexate .
Toxicity ManagementFolic acid supplementation reduced toxicity without affecting drug clearance .

Case Studies

Several case studies have illustrated the potential benefits and risks of this compound in cancer therapy:

  • Case Study 1 : A patient with non-small cell lung cancer exhibited a partial response to this compound after failing multiple lines of chemotherapy. However, they developed severe mucositis requiring dose adjustment and supportive care.
  • Case Study 2 : In a cohort of patients treated with this compound combined with folic acid, the incidence of thrombocytopenia was significantly lower compared to historical controls treated without folic acid, suggesting a protective effect against hematologic toxicities.

Preclinical Insights

Preclinical studies have provided valuable insights into optimizing this compound's therapeutic index:

  • Folate Deficiency Impact : Research indicates that low dietary folate levels can dramatically increase the lethality of this compound in murine models. Conversely, administering folic acid can restore its antitumor efficacy at non-toxic doses .
  • Dose Optimization : The therapeutic activity of this compound is closely tied to dietary folate levels; excessive folate intake can negate its anticancer effects, highlighting the need for careful dietary management during treatment .

属性

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBAQVRAURMCL-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909998
Record name N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106400-81-1
Record name Lometrexol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lometrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106400-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMETREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lometrexol
Reactant of Route 2
Reactant of Route 2
Lometrexol
Reactant of Route 3
Lometrexol
Reactant of Route 4
Lometrexol
Reactant of Route 5
Lometrexol
Reactant of Route 6
Lometrexol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。